molecular formula C16H17Cl3I2N3NaO5S B10832296 sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

Cat. No.: B10832296
M. Wt: 746.5 g/mol
InChI Key: MIXCUJKCXRNYFM-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Interferon alfa-2B is produced using recombinant DNA technology. The gene encoding Interferon alpha-2 is inserted into a plasmid vector, which is then introduced into Escherichia coli cells. These cells are cultured under specific conditions to express the protein, which is subsequently purified .

Industrial Production Methods: The industrial production of Interferon alfa-2B involves large-scale fermentation of genetically modified Escherichia coli. The protein is expressed in the bacterial cells and then extracted and purified through a series of chromatographic techniques to ensure high purity and activity .

Chemical Reactions Analysis

Interferon alfa-2B, being a protein, primarily undergoes reactions typical of proteins, such as:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the protein can be reduced to free thiol groups.

    Substitution: Amino acid residues can undergo substitution reactions, particularly at reactive side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various chemical reagents depending on the specific amino acid targeted.

Major Products Formed:

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified amino acid residues.

Scientific Research Applications

Interferon alfa-2B has a wide range of scientific research applications:

Mechanism of Action

Interferon alfa-2B exerts its effects by binding to type I interferon receptors (IFNAR1 and IFNAR2c) on the surface of target cells. Upon binding, these receptors dimerize and activate two Janus kinase (Jak) tyrosine kinases (Jak1 and Tyk2). These kinases transphosphorylate themselves and phosphorylate the receptors, leading to the activation of the signal transducer and activator of transcription (STAT) pathway . This results in the transcription of interferon-stimulated genes, which mediate antiviral, antiproliferative, and immunomodulatory effects .

Comparison with Similar Compounds

Comparison:

Interferon alfa-2B remains a critical therapeutic agent with unique properties and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H17Cl3I2N3NaO5S

Molecular Weight

746.5 g/mol

IUPAC Name

sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C15H16Cl3N3O2.CH2I2O3S.Na/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;2-1(3)7(4,5)6;/h3,5,8-10H,2,4,6-7H2,1H3;1H,(H,4,5,6);/q;;+1/p-1

InChI Key

MIXCUJKCXRNYFM-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.C(S(=O)(=O)[O-])(I)I.[Na+]

Origin of Product

United States

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